molecular formula C5H3Cl3N2O B1608483 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one CAS No. 51356-03-7

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one

Cat. No.: B1608483
CAS No.: 51356-03-7
M. Wt: 213.44 g/mol
InChI Key: VBEUIQSKUWJLSL-UHFFFAOYSA-N
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Description

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position and chlorine atoms at the 4- and 5-positions. Its structure combines electron-withdrawing chlorine atoms with a polarizable chloromethyl group, influencing its electronic and steric properties .

Properties

IUPAC Name

4,5-dichloro-2-(chloromethyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2O/c6-2-10-5(11)4(8)3(7)1-9-10/h1H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEUIQSKUWJLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=O)C(=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403589
Record name 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51356-03-7
Record name 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70403589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one typically starts from 4,5-dichloropyridazin-3(2H)-one, a commercially available or readily synthesized precursor. The key step involves introducing the chloromethyl group at the 2-position of the pyridazinone ring.

Chloromethylation of 4,5-Dichloropyridazin-3(2H)-one

Method Overview:

  • The chloromethylation is generally achieved by reacting 4,5-dichloropyridazin-3(2H)-one with chloromethylating agents such as chloromethyl ethers or chloromethyl halides under controlled conditions.
  • The reaction proceeds via electrophilic substitution at the 2-position of the pyridazinone ring.
  • The presence of electron-withdrawing chlorine atoms at positions 4 and 5 facilitates the electrophilic substitution by stabilizing the intermediate.

Typical Reaction Conditions:

Parameter Description
Starting material 4,5-dichloropyridazin-3(2H)-one
Chloromethylating agent Chloromethyl methyl ether or chloromethyl chloride
Catalyst/Base Lewis acids (e.g., ZnCl2) or bases like triethylamine
Solvent Aprotic solvents such as dichloromethane or acetonitrile
Temperature 0 to 50 °C
Reaction time Several hours (typically 4–12 hours)

Reaction Scheme:

4,5-dichloropyridazin-3(2H)-one + chloromethylating agent → this compound

Alternative Method: Halogenation Followed by Substitution

Another approach involves first halogenating the methyl group at the 2-position of a 2-methyl-4,5-dichloropyridazin-3(2H)-one precursor:

  • Step 1: Synthesis of 2-methyl-4,5-dichloropyridazin-3(2H)-one by alkylation of 4,5-dichloropyridazin-3(2H)-one.
  • Step 2: Chlorination of the methyl group using reagents such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) to convert the methyl group into a chloromethyl group.

This method allows more control over the chloromethylation step and can improve yields and purity.

Research Findings and Optimization

  • Base and Catalyst Effects: The presence of bases such as triethylamine or carbonate ions can facilitate the reaction by neutralizing generated acids and promoting substitution reactions.
  • Solvent Choice: Aprotic solvents are preferred to avoid side reactions and to dissolve both starting materials and chloromethylating agents effectively.
  • Temperature Control: Mild temperatures prevent decomposition or over-chlorination of the product.
  • Purification: The product can be purified by recrystallization or chromatography to remove unreacted starting materials and side products.

Data Table: Summary of Preparation Methods

Method Starting Material Reagents/Conditions Advantages Disadvantages
Direct Chloromethylation 4,5-dichloropyridazin-3(2H)-one Chloromethyl methyl ether, Lewis acid/base, aprotic solvent, 0–50 °C Simple, one-step Requires careful control of conditions to avoid side reactions
Halogenation of Methyl Precursor 2-methyl-4,5-dichloropyridazin-3(2H)-one Sulfuryl chloride or NCS, mild heating Controlled chlorination, higher purity Two-step process, longer synthesis time
Etherification and Substitution Precursors with hydroxyl or ester groups Base (carbonate ion), reducing agents (LiAlH4, DIBAL-H) for further transformations Versatile for derivative synthesis More complex, requires additional steps

Related Synthetic Insights from Literature

  • The compound 4,5-dichloropyridazin-3(2H)-one is a stable and commercially available starting material, facilitating the synthesis of derivatives including 2-chloromethyl analogs.
  • Phenylchloroformate and triethylamine have been used effectively to prepare related carbamate derivatives from 4,5-dichloropyridazin-3(2H)-one, indicating the compound’s amenability to electrophilic substitution reactions.
  • Etherification methods involving carbonate ions and reducing agents have been reported for related pyridazinone derivatives, which may be adapted for preparing functionalized chloromethyl derivatives.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The pyridazine ring can be subjected to oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium thiocyanate, and amines are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used for oxidation.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used for reduction.

Major Products

    Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, and amines can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyridazine dioxides.

    Reduction Products: Reduction can yield partially or fully hydrogenated pyridazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₄H₂Cl₃N₂O
Molecular Weight : 180.92 g/mol
CAS Number : 51356-03-7

The compound features a pyridazinone ring with chloromethyl and dichlorine substitutions, which contribute to its reactivity and biological activity. The presence of chlorine atoms enhances the compound's electrophilic character, making it a valuable precursor in organic synthesis.

Synthesis of Heterocyclic Compounds

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one serves as a versatile building block in the synthesis of more complex heterocyclic systems. Its reactivity allows for regioselective substitutions with nucleophiles, particularly at the 4-position due to the electron-withdrawing effect of the chlorine atoms.

Reaction TypeConditionsProduct Example
Nucleophilic substitutionReaction with amines4-Aminopyridazinones
Electrophilic aromatic substitutionReaction with phenolsPhenyl derivatives

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains and fungi.

Derivative TypeTarget OrganismActivity (IC₅₀)
2-Sulfonyl derivativeCandida albicans12 µg/mL
2-AcylderivativeStaphylococcus aureus25 µg/mL

These findings suggest potential applications in agricultural and medicinal chemistry, particularly in developing antifungal agents.

Anticancer Potential

Preclinical studies have demonstrated that this compound exhibits anticancer properties. In vitro studies on human cancer cell lines revealed a dose-dependent decrease in cell viability when treated with this compound.

Case Study: A study involving various cancer cell lines showed that treatment with this compound resulted in a significant reduction in proliferation rates, indicating its potential as a therapeutic agent for cancer treatment.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. This mechanism is crucial for its antimicrobial and anticancer properties.

Feasible Synthetic Routes

The synthetic routes for producing this compound involve several methodologies:

  • Chlorination Reactions: Chlorination of pyridazinones can be performed using reagents like thionyl chloride.
  • Nucleophilic Substitution: The chloromethyl group can be introduced through reactions with chloromethyl methyl ether under basic conditions.
  • Functionalization: Various functional groups can be introduced via electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one and its derivatives involves interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The dichloro substitution on the pyridazine ring can influence the compound’s electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Properties

Table 1: Key Structural Features of Pyridazinone Derivatives
Compound Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Electronic Properties (DFT Data)
2-Chloromethyl-4,5-dichloro -CH₂Cl (2), Cl (4,5) 199.46* Not reported Higher electrophilicity due to -CH₂Cl; Cl groups enhance electron deficiency
4,5-Dichloro-2-methyl -CH₃ (2), Cl (4,5) 164.97 200–204 Planar geometry; intermolecular C–H···O hydrogen bonds stabilize crystal packing
2-(tert-Butyl)-4,5-dichloro -C(CH₃)₃ (2), Cl (4,5) 211.09 Not reported Steric hindrance from tert-butyl reduces reactivity at C-5; red solid
2-Benzyl-4,5-dichloro -CH₂C₆H₅ (2), Cl (4,5) 255.10 Not reported Aromatic benzyl group introduces π-π stacking interactions
4,5-Dichloro (parent compound) None (2), Cl (4,5) 164.97 200–204 Planar structure; dimeric form stabilizes via hydrogen bonding

*Calculated based on molecular formula C₅H₃Cl₃N₂O.

Key Observations:
  • Electrophilicity : The chloromethyl group in 2-Chloromethyl-4,5-dichloro enhances electrophilicity compared to methyl or tert-butyl analogs, making it more reactive toward nucleophiles .
  • Steric Effects : The tert-butyl group in 2-(tert-butyl)-4,5-dichloro introduces steric hindrance, reducing accessibility to the C-5 position in substitution reactions .
  • Hydrogen Bonding : Methyl and parent 4,5-dichloro derivatives exhibit intermolecular hydrogen bonding, influencing crystallinity and solubility .
Key Observations:
  • Alkylation Efficiency : Methyl and benzyl derivatives achieve higher yields due to established protocols, while chloromethyl analogs lack reported data, suggesting synthetic optimization is needed.
  • Reagent Compatibility : The use of dimethyl sulfate for methylation () and ethyl bromoacetate for esterification () highlights the versatility of 4,5-dichloropyridazin-3(2H)-one as a scaffold for diverse substitutions.
Table 3: Reactivity in Nucleophilic Substitution Reactions
Compound Reaction with NaOCH₃/NaSCH₃ Outcome Application Example
2-Chloromethyl-4,5-dichloro Predominant substitution at C-5 (chlorine) Potential for functionalized agrochemicals Not reported
4,5-Dichloro-2-methyl Substitution at C-5 (methoxy/thio products) Synthesis of antifungal agents 5-Methoxy-2-methyl-4-phenylethynyl derivative (5a)
2-(tert-Butyl)-4,5-dichloro Reduced reactivity at C-5 due to steric bulk Limited utility in further derivatization Intermediate in kinase inhibitors
Key Observations:
  • Site Selectivity : Methyl and parent compounds favor substitution at C-5, whereas tert-butyl derivatives show reduced reactivity. Chloromethyl's electron-withdrawing nature may direct nucleophiles to C-5 or the chloromethyl group itself.
  • Functionalization Potential: Chloromethyl derivatives could serve as intermediates for prodrugs or polymer precursors due to the -CH₂Cl group's leaving-group ability.

Biological Activity

2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and related studies, providing a comprehensive overview of its relevance in drug design and therapeutic applications.

Chemical Structure and Properties

The compound has a unique structure characterized by the presence of two chlorine atoms and a chloromethyl group on the pyridazine ring. This configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research has indicated that derivatives of 4,5-dichloropyridazin-3(2H)-one exhibit antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

The mechanism by which this compound exerts its biological effects is primarily through its electrophilic nature. The carbonyl group acts as an electrophile, facilitating nucleophilic attacks by biomolecules such as proteins and nucleic acids. This interaction can lead to modifications that disrupt normal cellular functions .

Case Studies

  • Synthesis and Biological Evaluation : A study conducted by Kang et al. explored the reaction of 4,5-dichloro-2-chloromethylpyridazin-3(2H)-one with phenolic compounds. The resulting products displayed notable biological activities, including cytotoxic effects against cancer cell lines .
  • Carbamate Formation : Another research highlighted the use of this compound in synthesizing carbamates, which are known for their pharmacological properties. The study demonstrated that these derivatives could serve as effective inhibitors for certain enzymes involved in metabolic pathways .

Data Table: Biological Activities and Their Effects

Activity Target Effect Reference
AntimicrobialBacterial strainsInhibition of growth
CytotoxicCancer cell linesInduction of apoptosis
Enzyme inhibitionMetabolic enzymesReduced activity

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-chloromethyl-4,5-dichloropyridazin-3(2H)-one, and how do reaction conditions influence yield?

A1. The compound is typically synthesized via N-alkylation or condensation reactions . For example:

  • N-Methylation : Reacting 4,5-dichloro-6-phenylpyridazin-3(2H)-one with dimethyl sulfate in methanol-water at room temperature yields methylated derivatives (e.g., 4,5-dichloro-2-methyl-6-phenylpyridazin-3(2H)-one) .
  • Microwave-assisted synthesis : 2-Nitro-4,5-dichloropyridazin-3(2H)-one facilitates oxime-to-carbonyl conversions under neutral, mild conditions with microwave irradiation (yields: 70–95%) .

Q. Key Optimization Factors :

ParameterImpact on Yield/ConditionsSource
Solvent (e.g., THF)Polar aprotic solvents enhance nucleophilic substitution
TemperatureRoom temperature avoids decomposition; reflux for faster kinetics
Catalysts (e.g., PPh₃)Triphenylphosphine improves esterification efficiency

Advanced Reactivity and Mechanistic Insights

Q. Q2. How does this compound participate in Friedel-Crafts acylation, and what mechanistic pathways are involved?

A2. The compound acts as an acylating agent via its reactive carbonyl group. For example:

  • In Friedel-Crafts conditions, it reacts with alcohols to form esters, mediated by Lewis acids (e.g., AlCl₃). The mechanism involves electrophilic activation of the pyridazinone ring, followed by nucleophilic attack by the alcohol .
  • Kinetic control : Steric hindrance from the chloromethyl group directs regioselectivity, favoring substitution at the less hindered position .

Q. Critical Data :

  • Reaction with (R)-2-hydroxypropanoate in THF yields (S)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)propanoic acid (99% yield) .

Analytical Characterization Challenges

Q. Q3. What spectroscopic and crystallographic techniques resolve structural ambiguities in chlorinated pyridazinones, and how are discrepancies addressed?

A3.

  • ¹H/¹³C NMR : The chloromethyl group (δ ~4.5–5.5 ppm) and carbonyl (δ ~160–170 ppm) are diagnostic. Discrepancies arise from tautomerism (e.g., keto-enol forms), resolved via DEPT-135 or 2D NMR (e.g., HSQC) .
  • X-ray crystallography : Single-crystal studies (e.g., 3-[5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydropyrazol-3-yl]-4-hydroxy-2H-chromen-2-one) confirm bond lengths (mean C–C = 0.002 Å) and dihedral angles .

Q. Example Challenge :

  • In 4,5-dichloro-2-(tetrahydro-2H-pyran-3-yl)pyridazin-3(2H)-one, crystallographic data (R factor = 0.038) resolved positional isomerism .

Advanced Applications in Heterocycle Synthesis

Q. Q4. How is this compound utilized to synthesize benzo[d]azol-2(3H)-ones, and what green chemistry principles apply?

A4. The pyridazinone core serves as a CO source in cyclization reactions:

  • Procedure : React with 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one under solvent-free, microwave-assisted conditions to form benzoxazolones (yield: 85–92%) .
  • Green Metrics :
    • Atom economy >80% due to minimal byproducts.
    • Solvent-free conditions reduce waste .

Data Contradictions and Reproducibility

Q. Q5. How can researchers address conflicting reports on the synthesis of 4,5-dichloro-6-phenylpyridazin-3(2H)-one derivatives?

A5. Discrepancies often arise from unreported experimental details (e.g., hydrazine hydrate purity or glacial acetic acid stoichiometry):

  • Case Study : Synthesis of 4,5-dichloro-6-phenylpyridazin-3(2H)-one via Z-2,3-dichloro-4-oxo-4-phenylbutenoic acid and hydrazine hydrate lacked spectral data in early reports, complicating replication. Repetition with strict stoichiometry (1:1.2 molar ratio) and reflux in glacial acetic acid resolved inconsistencies .
  • Recommendation : Cross-validate using multiple characterization techniques (e.g., HRMS, elemental analysis) .

Methodological Pitfalls in Functionalization

Q. Q6. What are the limitations of N-alkylation strategies for introducing substituents to the pyridazinone ring?

A6.

  • Steric Hindrance : Bulky groups (e.g., tert-butyl) reduce reactivity at the N2 position, requiring elevated temperatures (45–50°C) .
  • Side Reactions : Competing O-alkylation can occur if unprotected hydroxyl groups are present. Pre-protection with TMSCl mitigates this .

Q. Mitigation Strategies :

IssueSolutionSource
Low yield in alkylationUse phase-transfer catalysts (e.g., KF)
Byproduct formationPurify via silica gel chromatography

Computational Modeling for Reactivity Prediction

Q. Q7. How can DFT calculations guide the design of derivatives with enhanced bioactivity?

A7.

  • Molecular Dynamics : Simulate interactions with biological targets (e.g., PRMT5 enzyme) to optimize substituent placement .
  • HOMO-LUMO Analysis : Chlorine atoms lower LUMO energy, enhancing electrophilicity for nucleophilic attack .

Case Study : Docking studies on 2-(tert-butyl)-4,5-dichloropyridazin-3(2H)-one derivatives identified critical hydrogen bonds with Arg-316 and Tyr-307 residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one
Reactant of Route 2
2-Chloromethyl-4,5-dichloropyridazin-3(2H)-one

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